![molecular formula C12H9NO2 B6365930 5-(4-Formylphenyl)-3-hydroxypyridine, 95% CAS No. 1261944-78-8](/img/structure/B6365930.png)
5-(4-Formylphenyl)-3-hydroxypyridine, 95%
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Overview
Description
5-(4-Formylphenyl)-3-hydroxypyridine, 95% (5-FPH-95) is an organic compound that has a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents and has a melting point of 128-130°C. It is a structural isomer of 4-hydroxy-4-formylpyridine and is used in a variety of laboratory experiments. 5-FPH-95 is used in the synthesis of other compounds and as a reagent for the preparation of a variety of compounds. In addition, 5-FPH-95 has been studied for its biochemical and physiological effects, and its potential applications in scientific research.
Scientific Research Applications
5-(4-Formylphenyl)-3-hydroxypyridine, 95% has a number of applications in scientific research. It is used as a reagent in the synthesis of other compounds, such as 4-hydroxy-4-formylpyridine, which is used in the synthesis of a variety of compounds. In addition, 5-(4-Formylphenyl)-3-hydroxypyridine, 95% is used as a starting material in the synthesis of a variety of compounds, such as 4-hydroxy-4-formylpyridine. Furthermore, 5-(4-Formylphenyl)-3-hydroxypyridine, 95% has been used in the preparation of a variety of compounds, such as 4-hydroxy-4-formylpyridine and 4-hydroxy-4-formylpyridinium chloride.
Mechanism of Action
The mechanism of action of 5-(4-Formylphenyl)-3-hydroxypyridine, 95% is not yet fully understood. However, it is believed that it acts as a proton donor, donating a proton to the substrate in the reaction. This proton donation is believed to be responsible for the formation of the desired product. In addition, 5-(4-Formylphenyl)-3-hydroxypyridine, 95% is thought to act as an electron donor, donating electrons to the substrate in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Formylphenyl)-3-hydroxypyridine, 95% are not yet fully understood. However, it is believed that 5-(4-Formylphenyl)-3-hydroxypyridine, 95% may have a number of effects on the body. It has been suggested that 5-(4-Formylphenyl)-3-hydroxypyridine, 95% may act as an antioxidant, scavenging free radicals in the body and protecting cells from oxidative damage. In addition, it has been suggested that 5-(4-Formylphenyl)-3-hydroxypyridine, 95% may have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
5-(4-Formylphenyl)-3-hydroxypyridine, 95% has a number of advantages and limitations for use in laboratory experiments. One advantage of using 5-(4-Formylphenyl)-3-hydroxypyridine, 95% is that it is relatively easy to synthesize and is relatively inexpensive. In addition, 5-(4-Formylphenyl)-3-hydroxypyridine, 95% is stable and can be stored for long periods of time without significant degradation. However, one limitation of 5-(4-Formylphenyl)-3-hydroxypyridine, 95% is that it is not soluble in water, which can limit its use in aqueous solutions.
Future Directions
There are a number of potential future directions for research on 5-(4-Formylphenyl)-3-hydroxypyridine, 95%. One potential direction is to further investigate the biochemical and physiological effects of 5-(4-Formylphenyl)-3-hydroxypyridine, 95%. This could include studies to determine the exact mechanism of action of 5-(4-Formylphenyl)-3-hydroxypyridine, 95% and to further explore its potential antioxidant, anti-inflammatory, and anti-cancer effects. In addition, further research could be conducted to investigate the potential applications of 5-(4-Formylphenyl)-3-hydroxypyridine, 95% in other areas of scientific research, such as drug design and development. Finally, further research could be conducted to develop new methods of synthesis and purification of 5-(4-Formylphenyl)-3-hydroxypyridine, 95%.
Synthesis Methods
5-(4-Formylphenyl)-3-hydroxypyridine, 95% can be synthesized by a number of methods, including the reaction of 4-formylphenylhydrazine with aqueous sodium hydroxide. This reaction yields 5-(4-Formylphenyl)-3-hydroxypyridine, 95% as a product. The product is then purified by recrystallization from methanol. Other methods of synthesis include the reaction of 4-formylphenylhydrazine with sodium hydroxide in an organic solvent, such as ethanol, or by a reaction of 4-formylphenylhydrazine with aqueous sodium hydroxide in the presence of a base, such as sodium carbonate.
properties
IUPAC Name |
4-(5-hydroxypyridin-3-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-9-1-3-10(4-2-9)11-5-12(15)7-13-6-11/h1-8,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNSBEIJEYOZDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682565 |
Source
|
Record name | 4-(5-Hydroxypyridin-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-78-8 |
Source
|
Record name | 4-(5-Hydroxypyridin-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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